molecular formula C12H15F3N2 B8353555 3-Hept-1-ynyl-1-methyl-5-trifluoromethyl-1H-pyrazole

3-Hept-1-ynyl-1-methyl-5-trifluoromethyl-1H-pyrazole

Cat. No. B8353555
M. Wt: 244.26 g/mol
InChI Key: PCMQJAZICUFPGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08420812B2

Procedure details

This product was prepared from toluene-4-sulfonic acid 1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl ester and 1-heptyne following the general procedure for the Sonogashira cross-coupling reaction described above. Chromatography eluent: heptane/DCM 7:3; yield (100 mg, 82%); 1H NMR δ (CDCl3): 6.63 (s, 1H), 3.95 (s, 3H), 2.38 (t, J=7.34 Hz, 2H), 1.64-1.56 (m, 2H), 1.46-1.28 (m, 4H), 0.90 (t, J=7.36 Hz, 3H); LCMS m/z: 244.
Name
toluene-4-sulfonic acid 1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
heptane DCM
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]([F:10])([F:9])[F:8])=[CH:5][C:4](OS(C2C=CC(C)=CC=2)(=O)=O)=[N:3]1.[CH:22]#[C:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28]>CCCCCCC.C(Cl)Cl>[C:22]([C:4]1[CH:5]=[C:6]([C:7]([F:8])([F:9])[F:10])[N:2]([CH3:1])[N:3]=1)#[C:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28] |f:2.3|

Inputs

Step One
Name
toluene-4-sulfonic acid 1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=C(C=C1C(F)(F)F)OS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#CCCCCC
Step Two
Name
heptane DCM
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for the Sonogashira cross-coupling reaction
CUSTOM
Type
CUSTOM
Details
yield (100 mg, 82%)

Outcomes

Product
Name
Type
Smiles
C(#CCCCCC)C1=NN(C(=C1)C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.